N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide
Description
N-{6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide is a synthetic small molecule characterized by a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a phenyl group at position 2, and a 2-phenylacetamide moiety at position 2. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including kinase inhibition and antimicrobial properties . The chlorine atom at position 6 enhances electronic properties and may influence binding interactions with biological targets, while the phenylacetamide group contributes to lipophilicity and molecular recognition .
Properties
Molecular Formula |
C21H16ClN3O |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C21H16ClN3O/c22-17-11-12-18-23-20(16-9-5-2-6-10-16)21(25(18)14-17)24-19(26)13-15-7-3-1-4-8-15/h1-12,14H,13H2,(H,24,26) |
InChI Key |
UIGIJNRSUAPPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include elevated temperatures and the use of microwave irradiation to accelerate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit significant anticancer properties. N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that this compound can induce cytotoxic effects on human cancer cells, making it a potential candidate for further development as an anticancer agent .
Neuropharmacology
The compound has shown promise in neuropharmacological applications, particularly as a ligand for peripheral benzodiazepine receptors. These receptors are implicated in neuroinflammation and neurodegenerative disorders. This compound may enhance the understanding of neuroinflammatory processes and could serve as a lead compound for developing treatments for conditions such as Alzheimer's disease .
Mechanistic Studies
Binding Affinity and Target Interaction
Studies have focused on the binding affinity of this compound to various biological targets. The compound's structural features allow it to interact effectively with specific receptors and enzymes involved in disease pathways. Understanding these interactions is crucial for optimizing its pharmacological profile .
Synthesis and Modification
The synthesis of this compound can be accomplished through several organic reactions that facilitate modifications to enhance biological activity or alter pharmacokinetic properties. These methods provide flexibility in optimizing the structure for desired therapeutic effects .
Mechanism of Action
The mechanism of action of N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors involved in disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or modulate GABA A receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide can be elucidated through comparisons with analogs sharing the imidazo[1,2-a]pyridine core. Key differences in substituents, physicochemical properties, and biological activities are highlighted below.
Structural Analogs and Substituent Effects
Biological Activity
N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C22H16ClN3O
- Molecular Weight : 373.83 g/mol
- CAS Number : 889768-22-3
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator in various biochemical pathways, potentially affecting processes like cell proliferation and apoptosis.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of phenylacetamide derivatives, including this compound. These compounds have shown promising results against various cancer cell lines.
Case Studies
- Cytotoxicity Against Prostate Carcinoma :
- Mechanism of Action :
Antimicrobial Activity
This compound also shows promise in antimicrobial applications. Research indicates that derivatives of phenylacetamides can exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-{6-chloro...acetamide | Staphylococcus aureus | 20 μg/mL |
| N-{6-chloro...acetamide | Escherichia coli | 40 μg/mL |
| N-{6-chloro...acetamide | Candida albicans | 30 μg/mL |
This table illustrates the varying effectiveness of the compound against different pathogens, emphasizing its potential as a therapeutic agent in treating infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Research employing quantitative structure–activity relationship (QSAR) models has shown that modifications to the phenyl ring can enhance or diminish biological activity. For example, halogen substitutions have been correlated with increased lipophilicity and improved cell membrane permeability, facilitating better therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
